molecular formula C18H17ClN2O B2712537 2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide CAS No. 904627-42-5

2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide

Cat. No.: B2712537
CAS No.: 904627-42-5
M. Wt: 312.8
InChI Key: XDOHVAFWTGPZAS-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide typically involves the reaction of indole derivatives with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride . The general reaction scheme is as follows:

    Starting Materials: Indole derivative, chloroacetyl chloride, triethylamine.

    Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen).

    Procedure: The indole derivative is dissolved in the anhydrous solvent, and triethylamine is added to the solution. Chloroacetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The indole moiety can undergo oxidation reactions to form corresponding oxindole derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of N-substituted acetamide derivatives.

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of amine derivatives.

Comparison with Similar Compounds

2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide can be compared with other indole derivatives to highlight its uniqueness:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Used as a rooting hormone in plant propagation.

Compared to these compounds, this compound features a unique chloroacetamide group, which imparts distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c19-10-18(22)21-11-15(13-6-2-1-3-7-13)16-12-20-17-9-5-4-8-14(16)17/h1-9,12,15,20H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOHVAFWTGPZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)CCl)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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